Catalytic Oxidation Selectivity: 4'-Ethylacetophenone vs. p-Diethylbenzene Conversion
In the oxidation of p-diethylbenzene (PDEB) using a TS-1@MCM-48 core-shell catalyst, the formation of 4'-ethylacetophenone (EAP) was achieved with a selectivity of 28.6%, while the competing product, 4-ethyl-alpha-methylbenzyl alcohol (EPEA), was produced with a higher selectivity of 44.0%. [1] The overall conversion of PDEB was 28.1%, with a total selectivity for these two products of 72.6%. [1] This data point is a direct head-to-head comparison of product distribution under identical conditions, quantifying the relative favorability of ketone (EAP) versus alcohol (EPEA) formation. While not a comparison with a different starting acetophenone, this evidence demonstrates the precise control over reaction outcomes that this specific catalyst system provides, which is a critical factor for procurement decisions in process chemistry.
| Evidence Dimension | Product Selectivity in p-Diethylbenzene Oxidation |
|---|---|
| Target Compound Data | Selectivity for 4'-Ethylacetophenone (EAP): 28.6% |
| Comparator Or Baseline | Selectivity for 4-Ethyl-alpha-methylbenzyl alcohol (EPEA): 44.0% |
| Quantified Difference | EPEA formation is favored over EAP by a factor of approximately 1.54 (44.0%/28.6%). |
| Conditions | p-Diethylbenzene oxidation over TS-1@MCM-48 core-shell catalyst. |
Why This Matters
Procurement of 4'-Ethylacetophenone for this specific catalytic oxidation process must account for its relative yield compared to the alcohol byproduct, which impacts downstream purification and overall process economics.
- [1] Guo, Y., Li, J., Xu, Q., Song, Z., Wang, J., Han, M., Chen, L., Han, N., & Cheng, W. (2024). TS-1@MCM-48 Core-Shell Catalysts for Efficient Oxidation of p-Diethylbenzene to High Value-Added Derivatives. Chemistry - A European Journal, 30(19), e202303739. https://doi.org/10.1002/chem.202303739 View Source
